1-Isopropylpiperidin-3-OL

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

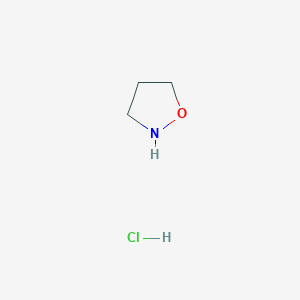

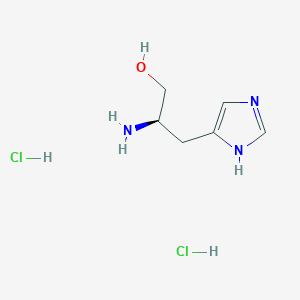

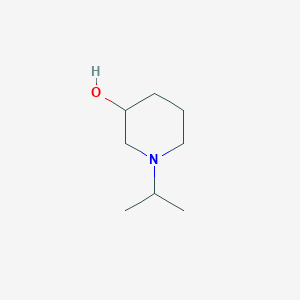

1-Isopropylpiperidin-3-OL, also known as IPP or iso-IPP, is a chemical compound with a molecular formula of C8H17NO . It is an organic heterocyclic amine widely used as a building block and reagent in synthesizing organic compounds, including medicinal products .

Synthesis Analysis

Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis

The molecular structure of 1-Isopropylpiperidin-3-OL consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight is 143.23 g/mol .Chemical Reactions Analysis

Piperidine-containing compounds represent a key and extensive category of Nitrogen bearing heterocyclic compounds . Compounds with piperidine moiety show a wide variety of biological activities . The prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm .Physical And Chemical Properties Analysis

The physical and chemical properties of 1-Isopropylpiperidin-3-OL include a molecular weight of 143.23 g/mol, a XLogP3-AA of 0.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 1 .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Design

Compounds related to "1-Isopropylpiperidin-3-OL" have been extensively explored for their therapeutic potential, especially in the design of inhibitors targeting specific enzymes or receptors. For instance, structural modifications of a 3-methoxy-2-aminopyridine compound, which includes features like 1-isopropylpiperidine, aimed to reduce potential for mutagenicity and time-dependent drug-drug interactions, demonstrating the importance of such compounds in optimizing drug safety and efficacy (Palmer et al., 2012).

Biochemical Research

In biochemical research, compounds structurally related to "1-Isopropylpiperidin-3-OL" have been utilized to study biological processes. For instance, the inhibition of dipeptidyl peptidase IV by specific inhibitors, which could be structurally related to the compound , has shown to improve metabolic control in type 2 diabetes, highlighting its role in glucose metabolism and insulin regulation (Ahrén et al., 2002).

Molecular Biology

In the field of molecular biology, derivatives of "1-Isopropylpiperidin-3-OL" have been studied for their effects on gene expression and protein activity. The research on genetically engineered strains for 1,3-Propanediol production from glycerol, for instance, showcases the application of molecular biology techniques to improve biosynthetic pathways for industrial applications, where compounds with similar structural features may play crucial roles as intermediates or catalysts (Yang et al., 2018).

Antimicrobial and Antifungal Research

The antimicrobial and antifungal properties of derivatives related to "1-Isopropylpiperidin-3-OL" have also been a subject of interest. For example, studies have explored the synthesis, stereochemistry, and antimicrobial evaluation of derivatives, demonstrating potent antibacterial and antifungal activities, which could lead to the development of new therapeutic agents (Jayabharathi et al., 2007).

Safety And Hazards

Zukünftige Richtungen

Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine byproducts showed several important pharmacophoric features and are being utilized in different therapeutic applications . This review article sheds light on the most recent studies proving the importance of the piperidine nucleus in the field of drug discovery .

Eigenschaften

IUPAC Name |

1-propan-2-ylpiperidin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-7(2)9-5-3-4-8(10)6-9/h7-8,10H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUNMWQRCFABKL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCCC(C1)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00506996 |

Source

|

| Record name | 1-(Propan-2-yl)piperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Isopropylpiperidin-3-OL | |

CAS RN |

3554-62-9 |

Source

|

| Record name | 1-(Propan-2-yl)piperidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00506996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,5-Dimethyl-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B1315213.png)